

# An In-depth Technical Guide to the Radioactive Decay Modes of Uranium-235

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This technical guide provides a comprehensive overview of the radioactive decay modes of **Uranium-235** ( $^{235}\text{U}$ ), a primordial radionuclide of significant interest in nuclear science, geology, and related fields. This document details the principal decay pathways, associated quantitative data, and the experimental methodologies employed for their characterization.

## Principal Decay Modes of Uranium-235

**Uranium-235** primarily undergoes radioactive decay through two distinct modes: alpha ( $\alpha$ ) decay and spontaneous fission (SF). Alpha decay is the predominant mode, while spontaneous fission occurs at a much lower probability.

### Alpha Decay

The most common decay pathway for **Uranium-235** is the emission of an alpha particle (a helium nucleus,  $^4\text{He}$ ), transforming it into Thorium-231 ( $^{231}\text{Th}$ ).<sup>[1][2][3]</sup> This decay is the first step in a long and complex series of subsequent alpha and beta decays, known as the "actinium series" or "4n+3" decay chain.<sup>[4]</sup> This chain ultimately terminates at the stable isotope Lead-207 ( $^{207}\text{Pb}$ ).<sup>[5][6][7]</sup> The entire decay chain involves the emission of seven alpha particles and four beta particles.<sup>[8]</sup>

The half-life of **Uranium-235** is approximately 703.8 million years.<sup>[3][9][10]</sup> The decay process can be represented by the following nuclear equation:

## Spontaneous Fission

A much rarer decay mode for **Uranium-235** is spontaneous fission, where the nucleus splits into two smaller nuclei and releases a number of neutrons, without being struck by an external neutron.<sup>[11][12][13]</sup> This phenomenon is characteristic of very heavy isotopes.<sup>[14]</sup> While energetically feasible for elements with atomic masses above 230 u, it is a minor decay branch for **Uranium-235**.<sup>[14]</sup> The branching ratio for the spontaneous fission of **Uranium-235** is extremely small, on the order of  $7.0 \times 10^{-9} \%$ .<sup>[15][16]</sup> Despite its rarity, the neutrons released during spontaneous fission can be significant in certain contexts, such as initiating a chain reaction if a critical mass of the material is present.<sup>[14]</sup> The damage trails, or "fission tracks," left by the fragments of spontaneous fission in minerals are the basis for the fission track dating method.<sup>[17]</sup>

## Quantitative Data

The following tables summarize the key quantitative data associated with the radioactive decay of **Uranium-235** and its subsequent decay chain.

Table 1: Principal Decay Properties of **Uranium-235**

Property	Value
Half-life ( $t_{1/2}$ )	$7.038 \times 10^8$ years <sup>[3][9][10]</sup>
Primary Decay Mode	Alpha ( $\alpha$ ) Decay <sup>[1][2][3]</sup>
Daughter Isotope ( $\alpha$ decay)	Thorium-231 ( $^{231}\text{Th}$ ) <sup>[1][2]</sup>
Alpha Decay Energy (Q-value)	4.679 MeV <sup>[18]</sup>
Secondary Decay Mode	Spontaneous Fission (SF) <sup>[11][12][13]</sup>
Spontaneous Fission Branching Ratio	$7.0 \times 10^{-9} \%$ <sup>[15][16]</sup>
Natural Abundance of $^{235}\text{U}$	$\sim 0.72\%$ of natural uranium <sup>[5][19]</sup>

Table 2: **Uranium-235** (Actinium) Decay Chain

Isotope	Half-life	Decay Mode
Uranium-235	7.038 x 10 <sup>8</sup> years	α
Thorium-231	25.52 hours	β <sup>-</sup>
Protactinium-231	3.276 x 10 <sup>4</sup> years	α
Actinium-227	21.77 years	β <sup>-</sup> (98.62%), α (1.38%)
Thorium-227	18.72 days	α
Radium-223	11.43 days	α
Radon-219	3.96 seconds	α
Polonium-215	1.78 milliseconds	α
Lead-211	36.1 minutes	β <sup>-</sup>
Bismuth-211	2.14 minutes	α (99.72%), β <sup>-</sup> (0.28%)
Thallium-207	4.77 minutes	β <sup>-</sup>
Polonium-211	0.516 seconds	α
Lead-207	Stable	-

Source: Data compiled from multiple sources, including[6].

## Experimental Protocols

The characterization of **Uranium-235** decay modes relies on several sophisticated experimental techniques. The following sections provide an overview of the methodologies for key experiments.

### Determination of Half-life by Direct Counting

The long half-life of **Uranium-235** necessitates methods that can accurately measure a very slow decay rate. The primary technique is direct counting of alpha emissions from a sample of known mass and isotopic purity.[20]

Methodology:

- Sample Preparation:
  - Obtain a highly purified and isotopically enriched sample of **Uranium-235**.
  - Perform precise chemical analysis to determine the exact mass of uranium in the sample.
  - Use mass spectrometry to ascertain the isotopic composition and confirm the enrichment level of  $^{235}\text{U}$ .[\[21\]](#)
- Alpha Counting:
  - Employ a detector with a well-defined and stable counting efficiency, such as a low-geometry alpha counter or an alpha-gamma coincidence counting system.[\[7\]](#)
  - Place the prepared sample in a vacuum chamber to minimize energy loss of alpha particles in the air.
  - The detector, often a silicon surface barrier detector or a passivated implanted planar silicon (PIPS) detector, is positioned at a fixed distance from the source.[\[4\]](#)[\[22\]](#)
- Data Acquisition and Analysis:
  - Count the number of alpha particles emitted over a prolonged and precisely measured period.
  - The decay constant ( $\lambda$ ) is calculated by dividing the measured alpha activity (decays per unit time) by the total number of  $^{235}\text{U}$  atoms in the sample.
  - The half-life ( $t_{1/2}$ ) is then determined using the relationship:  $t_{1/2} = \ln(2) / \lambda$ .[\[3\]](#)

## Alpha Spectrometry for Decay Product Analysis

Alpha spectrometry is crucial for identifying and quantifying the alpha-emitting isotopes in the **Uranium-235** decay chain.

Methodology:

- Sample Preparation and Chemical Separation:

- For environmental or geological samples, the material is first digested, often using a fusion technique with reagents like lithium metaborate ( $\text{LiBO}_2$ ).<sup>[4]</sup>
- Uranium and its daughter products (e.g., thorium, protactinium) are co-precipitated, typically with an iron hydroxide carrier.<sup>[4]</sup>
- Chromatographic techniques are then employed to separate the elements of interest. For instance, UTEVA and TEVA resins can be used to selectively adsorb and elute uranium and thorium.<sup>[4][23]</sup>
- Source Preparation:
  - The separated elements are deposited onto a thin, flat substrate, usually a stainless steel or platinum disc, through electrodeposition or co-precipitation to create a thin, uniform source.<sup>[22]</sup> This minimizes self-absorption of the alpha particles.
- Alpha Spectrometry:
  - The prepared source is placed in a vacuum chamber with an alpha spectrometer.
  - The spectrometer, equipped with a semiconductor detector, measures the energy of the emitted alpha particles.
  - The resulting alpha spectrum shows distinct peaks corresponding to the different alpha energies of the isotopes present in the sample, allowing for their identification and quantification.

## Gamma Spectrometry for Isotopic Analysis

Gamma spectrometry is a non-destructive technique used to identify and quantify gamma-emitting radionuclides, including **Uranium-235** and its decay products.

Methodology:

- Detection System:
  - A high-purity germanium (HPGe) detector is typically used due to its excellent energy resolution, which is necessary to distinguish the various gamma rays emitted by the

sample.<sup>[6]</sup> Scintillation detectors like sodium iodide (NaI(Tl)) can also be used, particularly for applications where high efficiency is more critical than high resolution.<sup>[6]</sup><sup>[15]</sup>

- Measurement:
  - The sample is placed in a shielded container to reduce background radiation.
  - The detector measures the energy and intensity of the gamma rays emitted by the sample. **Uranium-235** has a characteristic gamma-ray emission at 185.7 keV, which is often used for its identification and quantification.<sup>[2]</sup><sup>[11]</sup>
- Data Analysis:
  - The resulting gamma-ray spectrum is analyzed to identify the energies and intensities of the gamma peaks.
  - By comparing the observed peaks to known gamma-ray libraries, the isotopic composition of the sample can be determined.

## Fission Track Dating for Spontaneous Fission Analysis

Fission track dating is a method used in geology to determine the age of minerals and glasses based on the accumulation of damage trails (fission tracks) from the spontaneous fission of Uranium-238. While primarily focused on  $^{238}\text{U}$  due to its higher abundance and larger spontaneous fission branching ratio, the principles are applicable to the study of spontaneous fission in  $^{235}\text{U}$  in highly enriched samples.

### Methodology:

- Sample Preparation:
  - A mineral grain or glass sample containing uranium is mounted in epoxy and polished to create a smooth internal surface.
- Etching:
  - The polished surface is chemically etched. The etchant preferentially attacks the damaged material along the fission tracks, making them visible under an optical microscope.<sup>[5]</sup>

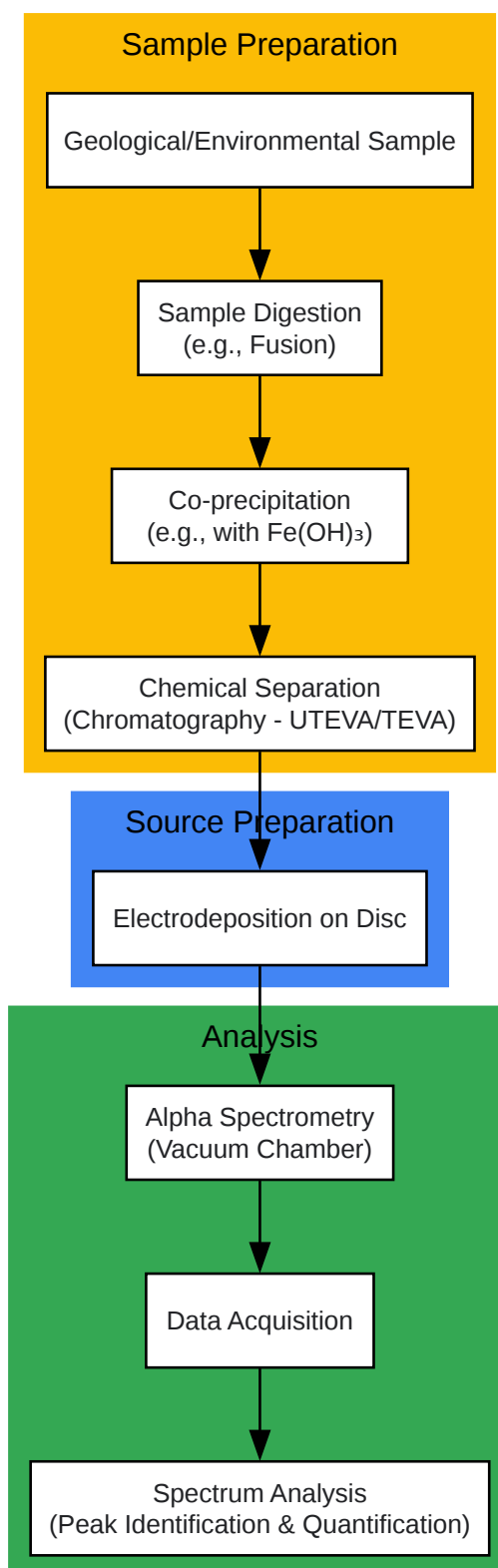


Caption: The actinium ( $4n+3$ ) decay chain of **Uranium-235**.

## Experimental Workflow for Alpha Spectrometry

The following diagram outlines a typical experimental workflow for the analysis of **Uranium-235** and its decay products using alpha spectrometry.





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Caption: Workflow for alpha spectrometry of Uranium isotopes.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Radioactive Decay Modes of Uranium-235]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209698#radioactive-decay-mode-of-uranium-235]

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